molecular formula C14H22N4O3S B2988837 8-(isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333768-92-6

8-(isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2988837
CAS No.: 333768-92-6
M. Wt: 326.42
InChI Key: VAHAELNRTLLORI-UHFFFAOYSA-N
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Description

8-(Isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives These compounds are known for their diverse biological activities and are extensively studied in pharmaceutical and biochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions, starting from commercially available precursors. Key synthetic steps may include:

  • Alkylation of a Purine Core: : The base purine structure can be functionalized through alkylation at specific positions using appropriate alkyl halides under basic conditions.

  • Thioether Formation:

  • Methoxyethyl Substitution: : The addition of the 2-methoxyethyl group is often carried out through etherification reactions, using reagents such as 2-methoxyethanol and activating agents like tosyl chloride.

  • Methylation: : Methyl groups are introduced via standard methylation protocols, using reagents like methyl iodide and a base.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions for scalability and efficiency. This often involves:

  • Continuous Flow Synthesis: : Employing continuous flow reactors can enhance reaction control and yield.

  • Catalysis: : Utilizing appropriate catalysts to facilitate key reaction steps and improve overall efficiency.

  • Purification Processes: : Industrial production involves rigorous purification steps such as recrystallization, chromatography, and solvent extraction to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(Isopentylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

  • Oxidation: : Oxidative conditions can modify the thioether or methoxyethyl groups, using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may be carried out to alter specific functionalities within the compound, employing agents such as sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can introduce or replace functional groups, using reagents like halides or amines.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Alkyl halides, amines, and appropriate bases or catalysts.

Major Products Formed: The products formed depend on the specific reaction and conditions. For instance, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex purine derivatives, aiding in the development of novel pharmaceuticals and biochemical probes.

Biology: Its structural framework is studied for potential interactions with biological macromolecules such as DNA, RNA, and proteins, making it a candidate for understanding molecular recognition processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities. Its unique structure allows for the design of specific inhibitors or modulators of biological pathways.

Industry: In industrial applications, the compound can be used as a starting material for the production of advanced materials or as a functional additive in various chemical processes.

Mechanism of Action

Mechanism: The compound's mechanism of action involves interactions with specific molecular targets, which can vary based on its structural modifications.

Molecular Targets and Pathways:
  • Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, blocking their active sites or interfering with substrate binding.

  • Receptor Modulation: : The compound could modulate receptor activity, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Adenosine: : A naturally occurring purine nucleoside with similar structural features but distinct biological roles.

  • Caffeine: : Another purine derivative known for its stimulant effects, with a different substitution pattern.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-9(2)5-8-22-14-15-11-10(18(14)6-7-21-4)12(19)16-13(20)17(11)3/h9H,5-8H2,1-4H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHAELNRTLLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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